molecular formula C11H17NO B6152968 Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine CAS No. 142920-61-4

Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine

Cat. No.: B6152968
CAS No.: 142920-61-4
M. Wt: 179.3
InChI Key:
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Description

Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that features a cyclopentyl group attached to a furan ring, which is further substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of cyclopentylamine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl-(5-methyl-furan-2-ylmethyl)-ketone, while reduction could produce cyclopentyl-(5-methyl-furan-2-ylmethyl)-alcohol.

Scientific Research Applications

Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds and other interactions with enzymes or receptors, influencing various biochemical pathways. The furan ring’s electron-rich nature also plays a role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl-(5-methyl-furan-2-yl)-methanone
  • Cyclopentyl-(5-methyl-furan-2-yl)-methanol
  • Cyclopentyl-(5-methyl-furan-2-yl)-methylamine

Uniqueness

Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine is unique due to the presence of both a cyclopentyl group and a furan ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]cyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-6-7-11(13-9)8-12-10-4-2-3-5-10/h6-7,10,12H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCFNYDOXGOOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272927
Record name N-Cyclopentyl-5-methyl-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142920-61-4
Record name N-Cyclopentyl-5-methyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142920-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-5-methyl-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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